(4-(3-Methoxypyrrolidin-1-yl)phenyl)(4-(phenylsulfonyl)piperidin-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

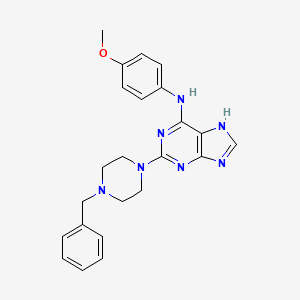

The compound “(4-(3-Methoxypyrrolidin-1-yl)phenyl)(4-(phenylsulfonyl)piperidin-1-yl)methanone” is a complex organic molecule. It belongs to the class of organic compounds known as phenylpiperidines, which consist of a piperidine bound to a phenyl group .

Synthesis Analysis

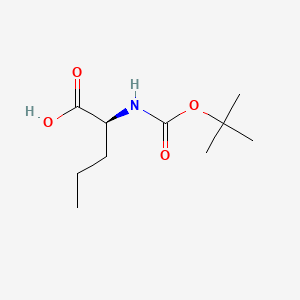

The synthesis of similar compounds has been reported in the literature. For instance, a mixture of 3-hydroxy-4-methoxybenzoic acid, pyrrolidine, 2-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HATU), and N,N-diisopropylethylamine was dissolved in N,N-dimethylformamide. The mixture was stirred for 4 hours at 40°C until the reaction was completed. The mixture was then diluted with brine and extracted with ethyl acetate. The organic phase was washed with brine, dried with anhydrous sodium sulphate, and then concentrated under pressure. The title compound was separated by silica-gel column chromatography .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using crystallographic techniques. For instance, the crystal structure of a related compound, (3-hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanone, was determined to be monoclinic, with a space group of P21/c. The unit cell dimensions were a = 6.7230(2) Å, b = 11.1182(3) Å, c = 14.4996(5) Å, and β = 94.8870(10)° .Applications De Recherche Scientifique

Synthesis Techniques

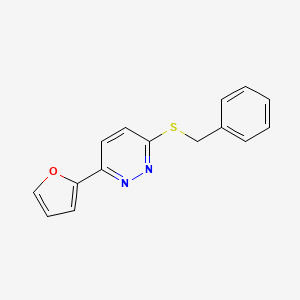

- Double Reduction of Cyclic Sulfonamides : Research by Evans (2007) highlights the synthesis of related compounds through the double reduction of cyclic sulfonamide precursors. This process includes the reductive ring-opening of cyclic aryl sulfonamides, useful in constructing molecules where the aryl sulfonyl moiety serves as both an N-protecting group and an aryl donor (Evans, 2007).

Biological and Pharmacological Activities

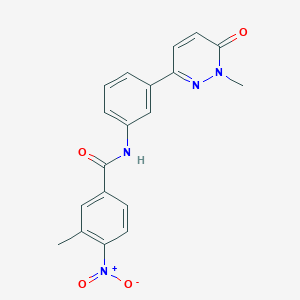

- Antiestrogenic Activity : A study by Jones et al. (1979) synthesized a compound closely related to our molecule of interest, demonstrating potent antiestrogenic activity in rats and mice. This suggests potential applications in the study of estrogen-related biological processes (Jones et al., 1979).

- Herbicidal and Insecticidal Activities : Wang et al. (2015) synthesized N-phenylpyrazolyl aryl methanones derivatives, including ones with an arylsulfonyl group, showing favorable herbicidal and insecticidal activities. This indicates potential agricultural applications (Wang et al., 2015).

- Antimicrobial Activity : Mallesha and Mohana (2014) synthesized derivatives involving 2,4-difluorophenyl(piperidin-4-yl)methanone oxime, demonstrating good antimicrobial activity against various pathogenic bacterial and fungal strains (Mallesha & Mohana, 2014).

Molecular and Structural Studies

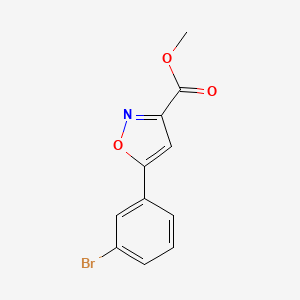

- Crystal Structure Analysis : Karthik et al. (2021) analyzed the crystal structure of a related compound, revealing insights into molecular interactions and stability. Such studies are crucial for understanding the physical and chemical properties of these compounds (Karthik et al., 2021).

Potential Therapeutic Applications

- Selective Estrogen Receptor Modulators : Palkowitz et al. (1997) discovered a compound similar to the one , demonstrating it as a novel selective estrogen receptor modulator (SERM). This suggests potential therapeutic applications in conditions like breast cancer (Palkowitz et al., 1997).

Mécanisme D'action

Mode of Action

Its structure suggests that it might interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces .

Biochemical Pathways

Without knowledge of the specific targets of this compound, it’s challenging to determine the exact biochemical pathways it affects. Given its structural similarity to other known compounds, it might be involved in pathways related to cell signaling, protein synthesis, or metabolic processes .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. These effects would depend on the compound’s specific targets and the biochemical pathways it affects .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, extreme pH or temperature conditions could potentially denature the compound, reducing its efficacy. Interactions with other molecules could either inhibit or enhance the compound’s activity .

Propriétés

IUPAC Name |

[4-(benzenesulfonyl)piperidin-1-yl]-[4-(3-methoxypyrrolidin-1-yl)phenyl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O4S/c1-29-20-11-14-25(17-20)19-9-7-18(8-10-19)23(26)24-15-12-22(13-16-24)30(27,28)21-5-3-2-4-6-21/h2-10,20,22H,11-17H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHSNRHSEURHWGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(C1)C2=CC=C(C=C2)C(=O)N3CCC(CC3)S(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[Amino(cyclopropyl)methyl]oxetan-3-ol](/img/structure/B2891517.png)

![N-(Cyclopropylmethyl)-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2891521.png)

![1-morpholino-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2891525.png)

![3-[2-[4-(2-methylbutan-2-yl)phenoxy]heptanoylamino]-N-(5-oxo-1-phenyl-4H-pyrazol-3-yl)benzamide](/img/structure/B2891527.png)

![[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-[4-(trifluoromethyl)phenyl]methanone](/img/structure/B2891530.png)

![2-[(E)-2-(4-tert-butylphenyl)ethenyl]-1,3-benzothiazole](/img/structure/B2891531.png)

![(3-Fluoropyridin-4-yl)-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2891534.png)